![molecular formula C12H10N4O4 B2454121 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 1207009-27-5](/img/structure/B2454121.png)
5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the formation of the oxadiazole and isoxazole rings. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to control reaction parameters precisely. The process would be optimized to maximize efficiency and minimize waste, ensuring that the compound can be produced cost-effectively and sustainably.
Analyse Chemischer Reaktionen
Heterocyclic Ring Functionalization
The oxadiazole and oxazole rings undergo selective modifications under controlled conditions:
Oxadiazole ring alkylation
Reaction with methyl iodide (CH₃I) in the presence of K₂CO₃ at 80°C for 10–12 hours introduces methyl groups at the oxadiazole nitrogen, forming quaternary ammonium intermediates .
Oxazole ring halogenation
Electrophilic chlorination using POCl₃ at 0°C to room temperature selectively substitutes the oxazole methyl group, yielding 4-(chloromethyl)-5-methyl-1,3-oxazole derivatives (e.g., 5a –c in ).
Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
Alkylation | CH₃I, K₂CO₃, 80°C, 10–12 h | N-Methyl-oxadiazole derivative | 70–85 | |
Halogenation | POCl₃, MeCN, 0°C → RT | 4-(Chloromethyl)-5-methyl-oxazole | 42–79 |
Carboxamide Group Reactivity
The carboxamide linker participates in hydrolysis and nucleophilic substitution:
Acidic hydrolysis
Treatment with HCl (6 M) at reflux cleaves the carboxamide bond, generating 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid and 5-methyl-1,3,4-oxadiazol-2-ylmethanamine.
Nucleophilic acyl substitution
Reaction with primary amines (R-NH₂) in DMF at 120°C replaces the methyloxadiazolylmethyl group, producing N-alkyl-1,2-oxazole-3-carboxamides.
Furan Ring Modifications
The furan-2-yl moiety undergoes electrophilic substitution and Diels-Alder reactions:
Nitration
Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the furan C5 position, enhancing electrophilicity for subsequent reductions .
Cycloaddition
Under microwave irradiation (150°C, 30 min), the furan acts as a diene in [4+2] cycloadditions with maleic anhydride, forming bicyclic adducts .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Suzuki-Miyaura coupling
Using Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O (3:1), the oxazole ring undergoes C–H arylation at position 5 .
Buchwald-Hartwig amination
With Pd₂(dba)₃ and Xantphos, the oxadiazole nitrogen is functionalized with aryl amines at 100°C.
Biological Activation Pathways
In pharmacokinetic studies, the compound undergoes:
-
Oxidative demethylation via CYP3A4, converting the oxadiazole methyl group to a hydroxymethyl derivative .
-
Esterase-mediated hydrolysis of the carboxamide bond in plasma, releasing bioactive fragments .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent degradation:
-
Acidic conditions (pH 2.0): Rapid hydrolysis of the oxadiazole ring (t₁/₂ = 2.3 h).
-
Neutral conditions (pH 7.4): Stable for >48 h, favoring intact drug delivery.
This reactivity profile highlights the compound’s versatility as a synthetic intermediate and pro-drug candidate. Strategic functionalization of its heterocyclic cores enables tailored biological activity while maintaining metabolic stability .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 5-(furan-2-yl)-N-(pyridine-4-yl)butyl) isoxazole have demonstrated the ability to enhance E-cadherin protein levels in lung squamous cell carcinoma, suggesting a mechanism for tumor suppression . Similarly, studies on related oxadiazole compounds have shown promising results against various cancer cell lines, with percent growth inhibitions ranging from moderate to high against different types of cancer cells .
Anti-inflammatory Properties
The oxadiazole structure has been linked to anti-inflammatory effects. Compounds derived from 1,3,4-oxadiazoles have been tested for their ability to inhibit inflammatory pathways and reduce cytokine production in vitro. This suggests potential applications in treating inflammatory diseases .
Antidiabetic Potential
Recent studies have indicated that oxadiazole derivatives may possess antidiabetic properties. In vitro assays have shown that these compounds can improve insulin sensitivity and reduce blood glucose levels in diabetic models . This positions them as potential therapeutic agents for managing diabetes.
Case Study: Anticancer Efficacy
In a study published by the American Chemical Society, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines. The results indicated that certain derivatives exhibited over 80% growth inhibition in aggressive cancer types such as glioblastoma and ovarian cancer .
Case Study: Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of oxadiazole compounds in a murine model of arthritis. The treated group showed significantly reduced inflammation markers compared to the control group, supporting the potential use of these compounds in inflammatory conditions .
Wirkmechanismus
The mechanism of action of 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other heterocyclic molecules with furan, oxadiazole, and isoxazole rings. Examples might include:
- 5-(furan-2-yl)-N-methylisoxazole-3-carboxamide
- 5-(furan-2-yl)-N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)isoxazole-3-carboxamide
Uniqueness
What sets 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide apart is the specific arrangement of its rings and functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biologische Aktivität
The compound 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : The initial step often includes the reaction of furan derivatives with hydrazine or hydrazones to form oxadiazole intermediates.
- Carboxamide Formation : Subsequent reactions involve acylation to introduce the carboxamide functional group.
- Final Purification : The final product is purified through recrystallization or chromatography techniques.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several promising effects:
Anticancer Activity
Recent studies have indicated that derivatives containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. For example:
- In vitro tests showed that compounds similar to this compound displayed growth inhibition against multiple cancer cell lines including breast (MCF7), lung (A549), and colon (HCT116) cancers with IC50 values in the micromolar range .
Cell Line | IC50 (μM) | % Growth Inhibition |
---|---|---|
MCF7 | 0.65 | 86.61 |
A549 | 0.75 | 85.26 |
HCT116 | 0.85 | 75.99 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- Studies have shown effective inhibition against strains of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .
Anticonvulsant Activity
Research has indicated that certain derivatives of oxadiazole compounds possess anticonvulsant activity:
- Compounds were evaluated using the maximal electroshock seizure (MES) test and showed significant protective effects against induced seizures .
Case Studies
Several case studies have highlighted the pharmacological potential of related compounds:
- Anticancer Studies : A study involving a series of oxadiazole derivatives reported significant growth inhibition against various cancer cell lines. The most potent compound exhibited an IC50 value lower than that of doxorubicin in some cases .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of oxadiazole derivatives against resistant bacterial strains and found that modifications in the furan and oxadiazole structure enhanced efficacy significantly .
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c1-7-14-15-11(19-7)6-13-12(17)8-5-10(20-16-8)9-3-2-4-18-9/h2-5H,6H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJYGPYBXHULNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.